4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a spirocyclic xanthene core, which is a common feature in many fluorescent dyes. This compound is often used in various scientific research applications due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid typically involves multiple steps. One common method includes the reaction of 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene] with an appropriate amino acid derivative under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent dye with similar structural properties.
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid: A compound with similar fluorescent properties but different substituents.
Uniqueness
4-[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct fluorescent characteristics. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPCTIVGNRMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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